![molecular formula C16H17N5O B2991684 (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide CAS No. 2305573-30-0](/img/structure/B2991684.png)
(Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide
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Overview
Description
(Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide, also known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is widely expressed in sensory neurons and plays a crucial role in nociception, inflammation, and thermoregulation.
Mechanism of Action
(Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide exerts its pharmacological effects by selectively blocking TRPV1 channels. TRPV1 channels are activated by various stimuli, including heat, protons, and capsaicin, and play a crucial role in nociception and inflammation. (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide binds to the intracellular side of the TRPV1 channel and prevents the influx of cations, thereby inhibiting the nociceptive response and inflammation.
Biochemical and Physiological Effects:
(Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including the inhibition of nociception, inflammation, and cancer cell proliferation. (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide has also been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to modulate the expression of various genes involved in pain and inflammation.
Advantages and Limitations for Lab Experiments
(Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1 channels. (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide is also relatively easy to synthesize and has a high purity. However, one of the limitations of (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide is its relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the use of (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide in scientific research. One potential application is in the development of novel pain management strategies. (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide has been shown to be effective in animal models of pain, and further research is needed to determine its potential use in human patients. Another potential application is in the development of novel anti-inflammatory agents. (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide has been shown to reduce inflammation in animal models of arthritis and colitis, and further research is needed to determine its potential use in human patients. Finally, (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide has shown promise as a potential anti-cancer agent, and further research is needed to determine its potential use in cancer therapy.
In conclusion, (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide is a potent and selective TRPV1 antagonist that has potential applications in various fields, including pain management, inflammation, and cancer research. The synthesis method of (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide is relatively simple, and it has several advantages for lab experiments. Further research is needed to determine the potential use of (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide in human patients and to explore its potential as a novel therapeutic agent.
Synthesis Methods
The synthesis of (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide involves the reaction of 4-butan-2-ylphenylhydrazine with ethyl cyanoacetate, followed by the addition of propargyl bromide and sodium azide. The resulting compound is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide. This method has been optimized and provides a high yield of (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide with excellent purity.
Scientific Research Applications
(Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide has been extensively studied for its potential applications in various fields, including pain management, inflammation, and cancer research. In pain management, (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide has been shown to be a potent and selective TRPV1 antagonist, which can block the nociceptive response induced by capsaicin and heat. (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In cancer research, (Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide has been shown to inhibit the proliferation and migration of cancer cells by targeting TRPV1.
properties
IUPAC Name |
(Z)-N-(4-butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-3-11(2)12-4-6-14(7-5-12)19-16(22)13(9-17)8-15-10-18-21-20-15/h4-8,10-11H,3H2,1-2H3,(H,19,22)(H,18,20,21)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWMKHYVEHRCRB-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=NNN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)/C(=C\C2=NNN=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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